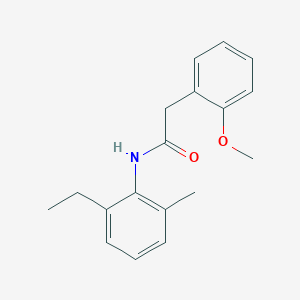

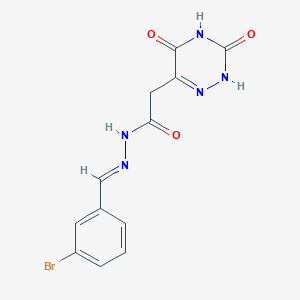

![molecular formula C15H20N2O3 B5535832 3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from basic heterocyclic compounds. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one illustrates the complexity involved in creating such compounds. This process includes a three-component reaction, followed by reactions with aliphatic amines such as methylamine and 4-methoxybenzylamine, highlighting the intricate synthetic pathways required to obtain pyrrolidinedione derivatives (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidinediones and related compounds often involves supramolecular aggregation characterized by C-H⋯O, C-H⋯F, and C-H⋯π interactions. These interactions stabilize the crystal structure and contribute to the compound's properties. For example, in the study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, the nearly planar structures and the stabilizing intermolecular interactions illustrate the complexity of these compounds' molecular geometry (Suresh et al., 2007).

Chemical Reactions and Properties

Pyrrolidinediones undergo a range of chemical reactions, including heterocyclization and reactions with various nucleophiles, to produce a wide array of derivatives with diverse properties. The synthesis of spiro heterocyclization products from 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin is an example of the versatility of these compounds in chemical reactions (Dmitriev, Silaichev, & Maslivets, 2015).

科学的研究の応用

Synthesis and Antimicrobial Activity

Development of Antibacterial Agents : Pyridonecarboxylic acids and their analogues, including structures similar to the specified compound, have been synthesized and evaluated for antibacterial activity. These compounds showed promising activity against various pathogens, indicating their potential as antibacterial agents (Egawa et al., 1984).

Anticonvulsant Derivatives : Aminomethylation of ethosuximide and pufemide, compounds structurally related to the specified chemical, yielded N-aminomethyl derivatives with studied antioxidant activities. This research suggests the potential application of these derivatives in developing anticonvulsant and neuroprotective medications (Hakobyan et al., 2020).

Pharmaceutical Intermediates and Analgesic Properties

Preparation of Quinolone Antibacterials : Stereoisomers of 3-(1-aminoethyl)pyrrolidines, obtained through sophisticated synthetic routes involving the key intermediate similar to the specified compound, serve as crucial side chains in the development of quinolone antibacterials. This highlights the compound's role in synthesizing advanced pharmaceutical agents with potential antibacterial properties (Schroeder et al., 1992).

Anti-inflammatory and Analgesic Activity : Compounds structurally related to "3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione" have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of these compounds in managing pain and inflammation (Gein et al., 2005).

Chemical Synthesis and Characterization

- Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : A detailed study describes the efficient and stereoselective process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic. This research demonstrates the importance of precise synthetic strategies in developing compounds with potential pharmaceutical applications (Fleck et al., 2003).

特性

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-16(8-9-18)13-10-14(19)17(15(13)20)12-7-5-4-6-11(12)2/h4-7,13,18H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXVWOMVOBPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC(=O)N(C1=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

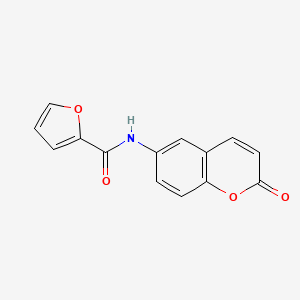

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

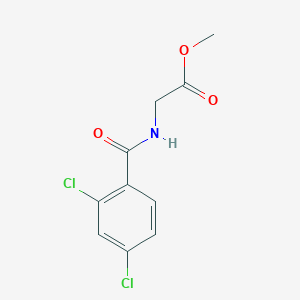

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

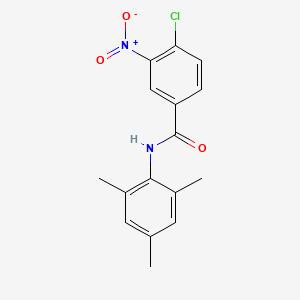

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)